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molecular formula C7H4N2O3 B088415 5-Hydroxy-2-nitrobenzonitrile CAS No. 13589-74-7

5-Hydroxy-2-nitrobenzonitrile

Cat. No. B088415
M. Wt: 164.12 g/mol
InChI Key: IVDZYHBBWXCWGN-UHFFFAOYSA-N
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Patent
US05847231

Procedure details

For example, in Case No. 9 of the above table, the yield of the para nitro isomer (4-nitro isomer), i.e., 5-hydroxy-2-nitrobenzonitrile, is 32.5%, and in Case No. 10 the yield of the para nitro isomer, i.e., 5-hydroxy-2-nitrobenzaldehyde, is 38.47%. Studies have been done in order to separate a single objective nitrated product from such an isomeric mixture. For example, Hornig reported that 5-hydroxy-2-nitrobenzaldehyde in purified form was obtained in 34% yield by recrystallization from water after direct nitration of 3-hydroxybenzaldehyde in benzene. The present inventors followed this procedure, but could not achieve the objective of obtaining the pure product in such a high yield.
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OC1C=CC([N+]([O-])=O)=C(C=1)C#N.[OH:13][C:14]1[CH:15]=[CH:16][C:17]([N+]([O-])=O)=[C:18]([CH:21]=1)[CH:19]=[O:20]>>[OH:13][C:14]1[CH:21]=[C:18]([CH:17]=[CH:16][CH:15]=1)[CH:19]=[O:20]

Inputs

Step One
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C(C#N)C1)[N+](=O)[O-]
Step Three
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate a single objective nitrated product from such an isomeric mixture

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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